molecular formula C13H18BrNO2 B1177226 SPAG-1 antigen CAS No. 158935-38-7

SPAG-1 antigen

Cat. No.: B1177226
CAS No.: 158935-38-7
Attention: For research use only. Not for human or veterinary use.
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Description

The SPAG-1 Antigen is a high-purity reagent for life science research. Sperm-associated antigen 1 (SPAG1) is a protein with multiple biological roles, making it a subject of interest in various fields. In reproductive biology, SPAG1 is recognized by anti-sperm antibodies and is located on the post-acrosomal plasma membrane of spermatozoa; immunization studies with the recombinant protein have been shown to reduce fertility, highlighting its relevance in immunologic infertility research . The protein also exhibits GTP-binding and GTPase activity, suggesting a role in regulating signal transduction during spermatogenesis . Beyond reproduction, SPAG1 is a candidate biomarker in oncology. Studies show that SPAG1 mRNA expression is significantly increased in Acute Myeloid Leukemia (AML) patients and is an independent prognostic indicator associated with specific genetic mutations . Its expression is also elevated in solid tumors like pancreatic cancer, where it promotes cancer cell motility . Furthermore, SPAG1 functions as a dynein axonemal assembly factor (DNAAF13) critical for motile cilia function . It scaffolds cytoplasmic complexes to facilitate the assembly of outer and inner dynein arms before their transport into the cilium . Mutations in the SPAG1 gene cause Primary Ciliary Dyskinesia (PCD), a disorder characterized by chronic respiratory infections, bronchiectasis, and situs abnormalities due to defective ciliary motility . This product is intended for research applications such as immunoassay development (e.g., ELISA), antibody production and validation, and functional studies in cancer, ciliary biology, and reproductive science. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

158935-38-7

Molecular Formula

C13H18BrNO2

Synonyms

SPAG-1 antigen

Origin of Product

United States

Scientific Research Applications

SPAG-1 in Cancer Research

Breast Cancer:
Recent studies have highlighted the role of SPAG-1 as a significant biomarker in breast cancer. Research indicates that both mRNA and protein levels of SPAG-1 are significantly elevated in breast cancer tissues compared to normal tissues. Notably, high SPAG-1 expression correlates with poor prognosis, particularly in non-triple negative breast cancer subtypes. Patients with low SPAG-1 expression demonstrated better relapse-free survival rates, suggesting that SPAG-1 may serve as a prognostic indicator and a potential therapeutic target for breast cancer treatment .

Pancreatic Cancer:
SPAG-1 has also been implicated in pancreatic adenocarcinoma. Its expression is associated with early tumorigenesis and contributes to the motility of cancer cells, which may facilitate metastasis. Higher SPAG-1 levels correlate with poor patient prognosis, indicating its potential as a prognostic marker in pancreatic cancer .

Acute Myeloid Leukemia:
In acute myeloid leukemia (AML), SPAG-1 expression has been shown to provide independent prognostic information. Higher levels of SPAG-1 are linked to specific cytogenetic abnormalities and mutations, influencing treatment decisions such as the choice between hematopoietic stem cell transplantation and chemotherapy . This highlights the importance of SPAG-1 as a biomarker for stratifying AML patients based on their risk profiles.

Role in Ciliary Function

SPAG-1 is crucial for the assembly of axonemal dyneins, which are essential components of cilia. Mutations in SPAG-1 can lead to primary ciliary dyskinesia (PCD), a disorder characterized by impaired ciliary function resulting in respiratory issues and infertility. Studies have demonstrated that SPAG-1 interacts with various dynein components and is necessary for proper ciliary assembly and function . This underscores its importance not only in developmental biology but also in understanding genetic disorders related to ciliary dysfunction.

Potential Therapeutic Applications

Given its roles in cancer progression and ciliary function, targeting SPAG-1 could yield new therapeutic strategies. For instance:

  • Cancer Therapy: Inhibiting SPAG-1 expression or function may reduce tumor cell proliferation and motility, potentially leading to better clinical outcomes for patients with aggressive cancers.
  • Gene Therapy: For conditions like PCD, restoring normal SPAG-1 function through gene therapy could ameliorate symptoms associated with ciliary dysfunction.

Data Overview

The following table summarizes key findings related to SPAG-1 across different studies:

Study Focus Findings Clinical Implications
Breast CancerHigh expression linked to poor prognosis; low expression correlates with better outcomes Potential biomarker for prognosis and therapy target
Pancreatic CancerEarly expression contributes to metastasis; associated with poor survival Prognostic marker for patient stratification
Acute Myeloid LeukemiaHigher expression correlates with specific mutations; independent prognostic value Guides treatment decisions between HSCT and chemotherapy
Ciliary DysfunctionEssential for dynein assembly; mutations lead to PCD Possible target for gene therapy approaches

Chemical Reactions Analysis

SPAG1 Expression and Prognostic Significance

SPAG1 is one of 15 members of the SPAG family that are CT (cancer/testis) antigens .

Real-time quantitative PCR (RT–qPCR)

  • Quantified data of SPAG1 and ABL1 (housekeeping gene) transcripts using RT–qPCR .

  • Primer sequences:

    • SPAG1: 5′-TCTTCTGCGTCGTGCTAC-3′ (forward) and 5′-TTATCTCCACCGCCATCT-3′ (reverse)

    • ABL1: 5′-TCCTCCAGCTGTTATCTGGAAGA-3′ (forward) and 5′-TCCAACGAGCGGCTTCAC-3′ (reverse)

  • The relative SPAG1 transcript level was calculated based on the 2 −∆∆Ct method .

Statistical analysis

SPAG1 expression and survival time

VariablesWhole-cohort AMLNon-M3 AMLCN-AML
HR (95% CI)PHR (95% CI)
SPAG1 expression2.280 (1.562–3.327)0.0002.011 (1.366–2.962)
SPAG2/ UAP1 expression1.313 (0.908–1.897)0.1481.536 (1.052–2.241)
SPAG3/ SPAG8 expression0.901 (0.624–1.302)0.5781.021 (0.699–1.490)
SPAG4 expression0.881 (0.610–1.273)0.5011.047 (0.718–1.527)
SPAG5 expression0.845 (0.584–1.223)0.3730.747 (0.509–1.096)
SPAG6 expression1.504 (1.039–2.178)0.0311.359 (0.929–1.988)
SPAG7 expression0.752 (0.519–1.089)0.1310.820 (0.560–1.202)
SPAG9 expression0.986 (0.683–1.423)0.9390.906 (0.621–1.321)
SPAG10/ MFGE8 expression0.890 (0.616–1.287)0.5371.026 (0.703–1.498)

Patient Parameters and SPAG1 Expression

Patient's parametersSPAG1 expression
Low (n = 87)High (n = 86)
Sex, male/female46/4146/40
Median age, years (range)57 (18–88)61 (21–81)
Median WBC, × 10 9/L (range)11 (0.6–297.4)27.65 (0.4–223.8)
Median PB blasts, % (range)41 (0–98)36 (0–97)
Median BM blasts, % (range)70 (32–100)75 (30–98)
FAB classifications
M079
M12717
M22117
M3115
M41222

Antibody-Antigen Reactions

Antibody-antigen interactions involve the formation of a complex, which is a spontaneous chemical reaction not requiring outside energy .

Stages of Antigen-Antibody Reaction

  • Formation of the Ag-Ab complex

  • Visible phenomena like agglutination, precipitation, etc

  • Destruction of Ag or neutralization of Ag

Types of Reactions

  • Precipitation: Combination of soluble Ag and its Ab in the presence of an electrolyte (NaCl) at a specific pH and temperature, resulting in an insoluble precipitate of Ag-Ab complex . Can occur in liquid or gel media .

  • Agglutination: Clumps of cellular Ag formed by the serum’s Ab in the presence of electrolytes at an appropriate temperature and pH .

  • Factors such as enthalpy and entropy influence these reactions . A greater negative enthalpy change arising from contact between the epitope and paratope structures increases the likelihood of a net negative free energy change .

SPAG-1 and Oocyte Meiotic Progression

SPAG-1 is a novel microtubule-associated protein that potentially dictates oocyte meiotic progression .

  • SPAG-1 depletion compromises oocyte meiotic progression .

  • Native expression level of SPAG-1 increased from GVBD to the metaphase I (MI) stage and then slightly declined in the MII stage .

  • SPAG-1 RNAi yielded a reduction of ATP level and an increase in AMP production .

  • cAMP concentration in SPAG-1–silenced oocytes was significantly higher than that in control oocytes .

SPAG-1 as a Vaccine Candidate

SPAG-1 is considered a candidate for inclusion in a subunit vaccine against Theileria annulata . Recombinant SPAG-1 has been expressed in different systems and presented with different adjuvants in vaccination experiments . SPAG-1 elicited partial protection in calves .

Comparison with Similar Compounds

Theileria parva p67

  • Structure: p67 is a 752-amino acid (aa) protein encoded by a two-exon gene, sharing synteny with SPAG-1 .
  • Sequence Homology: SPAG-1 and p67 exhibit 23% nucleotide identity and 13% amino acid similarity, with conserved N- and C-terminal domains housing cross-reactive neutralizing epitopes .
  • Function : Both antigens mediate sporozoite entry into host lymphocytes. Antibodies targeting their C-termini inhibit invasion in vitro .
  • Vaccine Trials : Recombinant p67 confers partial protection against T. parva challenge, similar to SPAG-1 in T. annulata .

Babesia bovis BOV57

  • Structure : BOV57 is a 494-aa single-exon protein syntenic to SPAG-1 but shorter .
  • Sequence Homology: Shares 23% nucleotide identity and 14% amino acid similarity with SPAG-1, primarily in conserved terminal regions .
  • Function : Role in erythrocyte invasion remains uncharacterized, but its synteny suggests functional conservation with SPAG-1 .

Cytauxzoon felis cf76

  • Structure : A 706–723-aa single-exon protein syntenic to SPAG-1 but lacking significant sequence homology (22–23% nucleotide identity) .
  • Function : Predicted to mediate host cell entry, though its low similarity to SPAG-1/p67 suggests divergent mechanisms .

Table 1: Structural and Functional Comparison of SPAG-1 and Homologs

Antigen Organism Length (aa) Exons Key Domains Vaccine Efficacy
SPAG-1 Theileria annulata 907 2 Elastin repeats, C/N-termini Partial protection (40–60% survival)
p67 Theileria parva 752 2 Conserved C/N-termini Partial protection (30–50% survival)
BOV57 Babesia bovis 494 1 Conserved termini Not tested
cf76 Cytauxzoon felis 706–723 1 Low homology to SPAG-1 Not tested

Cross-Reactivity and Neutralization

  • Epitope Conservation : SPAG-1 and p67 share cross-reactive B-cell epitopes in their C-termini, enabling antibodies against one antigen to neutralize heterologous sporozoites (e.g., anti-p67 sera partially protect against T. annulata) .
  • Limitations : Central regions of SPAG-1 and p67 are highly polymorphic, reducing vaccine efficacy against diverse field strains .

Table 2: Antigenic Cross-Reactivity and Challenges

Antigen Cross-Reactive With Neutralization Efficiency Key Challenges
SPAG-1 p67 Moderate (50–60% in vitro) Antigenic diversity, IL-2-dependent T-cell responses
p67 SPAG-1 Moderate (40–50% in vitro) Low IFN-γ production, strain variability

Research Findings and Implications

Vaccine Development

  • Prime-Boost Strategies : SPAG-1 and p67 have been tested in prime-boost regimens with hepatitis B core antigen (HBcAg) carriers, enhancing antibody and T-cell responses . However, protection remains partial due to insufficient CD8+ T-cell activation .

Functional Insights

  • Gene Regulation : SPAG-1 and p67 promoters contain conserved palindromic motifs near transcription start sites, suggesting shared regulatory mechanisms .

Preparation Methods

Baculovirus-Mediated Expression in Insect Cells

The baculovirus expression system has been a cornerstone for producing recombinant SPAG-1. In a seminal study, the h-Sp-1 gene (encoding SPAG-1) was cloned into a baculovirus vector and expressed in Spodoptera frugiperda (Sf9) insect cells. This approach yielded a 30 kDa recombinant protein, confirmed via SDS-PAGE and Western blot. The protocol involved:

  • Gene Insertion : The h-Sp-1 cDNA was ligated into the baculovirus transfer vector.

  • Co-Transfection : Sf9 cells were co-transfected with the recombinant vector and linearized baculovirus DNA.

  • Protein Harvesting : After 72 hours of infection, cells were lysed, and the supernatant was collected for purification.

This method achieved high protein yields due to the post-translational modification capabilities of insect cells, which are critical for maintaining antigenic integrity.

Bacterial Expression Systems and Fusion Tags

Alternative systems include bacterial hosts, where SPAG-1 fragments are expressed as fusion proteins. For vaccine development, a C-terminal 108-amino-acid peptide (SR1) was fused to β-galactosidase and hepatitis B core antigen (HBcAg) in Escherichia coli. The full-length SPAG-1 was also expressed as a glutathione-S-transferase (GST) fusion protein with an N-terminal hexahistidine (His₆) tag. Key steps included:

  • Induction : Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Solubility Optimization : Lysis buffers containing urea or detergents were used to solubilize inclusion bodies.

While bacterial systems offer rapid production, they often require refolding steps to restore protein functionality.

Purification Strategies for SPAG-1 Antigens

Affinity Chromatography

His₆-tagged SPAG-1 was purified using immobilized metal affinity chromatography (IMAC). Nickel-nitrilotriacetic acid (Ni-NTA) resin selectively bound the His₆ tag, enabling elution with imidazole buffers. For GST-tagged proteins, glutathione-Sepharose columns were employed, with cleavage via thrombin or PreScission protease to remove the fusion partner.

Size-Exclusion Chromatography (SEC)

SEC further refined protein purity by separating aggregates and contaminants. For the 30 kDa SPAG-1 variant, a Superdex 75 column resolved monomeric forms from dimeric or misfolded species.

Table 1: Comparison of SPAG-1 Purification Methods

Expression SystemTagPurification MethodPurity (%)Yield (mg/L)
Baculovirus/Sf9NoneSEC≥9510–15
E. coliHis₆-GSTIMAC/Glutathione9020–30
E. coliβ-galactosidaseAffinity8515–20

Sample Preparation for Downstream Applications

Biological Fluid Processing

Commercial ELISA kits outline rigorous protocols for preparing SPAG-1-containing samples:

Table 2: Sample Preparation Guidelines

Sample TypeProtocol Steps
SerumClot for 30 min at RT; centrifuge at 1,000×g for 10 min; aliquot and store at −80°C.
PlasmaUse EDTA/heparin; centrifuge at 1,000×g for 15 min (4°C); avoid hemolysis.
Tissue HomogenateHomogenize in PBS with protease inhibitors; centrifuge at 5,000×g for 5 min.
Cell LysateSolubilize in RIPA buffer; quantify via Bradford assay.

Protein Quantification and Normalization

Total protein concentration was measured using Bradford or bicinchoninic acid (BCA) assays. For Western blotting, 20–50 µg of lysate per lane ensured detectable SPAG-1 signals.

Validation of this compound Integrity

Enzyme-Linked Immunosorbent Assay (ELISA)

Sandwich ELISA kits (e.g., Abbexa, Assay Genie) validated SPAG-1 levels in biological samples. Key parameters:

  • Detection Range : 0.156–10 ng/mL.

  • Coefficient of Variation (CV) : Intra-assay <8%, inter-assay <10%.

Western Blot Analysis

The SPAG1-Specific Antibody (19720-1-AP) detected a 104 kDa band in HeLa, HepG2, and Jurkat cell lysates. Blotting conditions included:

  • Primary Antibody : Rabbit anti-SPAG1 (1:500–1:1,000 dilution).

  • Secondary Antibody : HRP-conjugated goat anti-rabbit IgG (1:5,000).

Applications in Biomedical Research

Vaccine Development

Recombinant SPAG-1 formulated with adjuvants (Freund’s, ISCOMs) induced partial protection against Theileria annulata in animal models. The SKBA adjuvant (SmithKline Beecham) enhanced Th1 responses, critical for pathogen clearance.

Cancer Biomarker Studies

SPAG-1 overexpression in breast cancer correlated with poor relapse-free survival (RFS). Knockdown via shRNA (target sequence: CCCTGAGAAACTTCCGATA) suppressed proliferation in MCF-7 cells .

Q & A

Q. What is the primary biological role of SPAG-1 in cellular processes?

SPAG-1 (Sperm-associated antigen 1) regulates meiotic progression in mammalian oocytes by orchestrating cytoskeletal dynamics and spindle assembly. Depletion of SPAG-1 disrupts germinal vesicle breakdown (GVBD) and polar body extrusion, indicating its critical role in cell cycle regulation during meiosis . Methodologically, RNA interference (RNAi) and immunofluorescence microscopy are key techniques to study its localization and functional impact.

Q. How is SPAG-1 utilized as a diagnostic marker in parasitic infections?

SPAG-1 serves as a recombinant antigen in ELISA assays to detect Theileria annulata exposure. However, its sensitivity and specificity are debated due to cross-reactivity with Babesia ovis and variability in antigen production protocols. Researchers must validate results using standardized recombinant antigens and include control groups to mitigate false positives .

Q. What structural features of SPAG-1 make it a candidate for vaccine development?

The C-terminal domain of SPAG-1 contains neutralizing epitopes critical for immune recognition. Recombinant SPAG-1 expressed in E. coli (with hydrophobic domains removed) induces protective antibody responses in cattle. Experimental validation includes immunization trials with adjuvant systems like RWL or ISCOMS, followed by parasite challenge studies to assess protection efficacy .

Advanced Research Questions

Q. How do variations in SPAG-1’s antigenic regions impact vaccine efficacy across parasite strains?

Polymorphisms in SPAG-1 (e.g., three allelic variants detected via RFLP analysis) may reduce vaccine cross-protection. Advanced approaches include:

  • Population genetics : Analyze T. annulata diversity in endemic regions using multi-locus genotyping.
  • Epitope mapping : Identify conserved regions via peptide libraries and monoclonal antibody screening.
  • Adjuvant optimization : Test combinations like RWL+IL-12 to enhance T-cell responses against polymorphic antigens .

Q. What experimental approaches resolve contradictions in SPAG-1’s role in tumorigenesis versus fertility?

SPAG-1’s dual roles require tissue-specific studies:

  • Conditional knockout models : Use Cre-lox systems to delete SPAG-1 in reproductive vs. somatic tissues.
  • Transcriptomic profiling : Compare SPAG-1 interactomes in oocytes versus cancer cells using co-immunoprecipitation and mass spectrometry.
  • Functional redundancy assays : Co-deplete SPAG-1 with paralogs (e.g., SPAG-5) to assess compensatory mechanisms .

Q. How can researchers address batch-to-batch variability in SPAG-1 antigen production?

Standardization strategies include:

  • Quality control : Use SDS-PAGE and Western blotting to verify antigen purity.
  • Expression systems : Switch to yeast or mammalian cells for proper post-translational modifications.
  • Lyophilization : Stabilize antigens to reduce storage-related degradation. Reference materials from organizations like the WHO should be used for calibration .

Methodological Challenges and Solutions

Q. How to design a robust experiment analyzing SPAG-1’s interaction with microtubules?

  • Live-cell imaging : Use fluorescently tagged SPAG-1 and tubulin in oocytes to track real-time dynamics.
  • Pharmacological inhibition : Apply nocodazole or taxol to perturb microtubules and observe SPAG-1 redistribution.
  • Quantitative analysis : Measure spindle pole distances and GVBD rates using software like ImageJ .

Q. What statistical methods are appropriate for SPAG-1’s diagnostic performance evaluation?

  • Receiver Operating Characteristic (ROC) curves : Calculate area-under-curve (AUC) to compare SPAG-1 ELISA with PCR-based diagnostics.
  • Cohen’s kappa : Assess inter-rater reliability in serological surveys.
  • Multivariate regression : Control for confounding factors like co-infections or host genetics .

Data Contradiction Analysis

Q. Why do some studies report SPAG-1 as a protective antigen while others show limited efficacy?

Discrepancies arise from:

  • Adjuvant differences : RWL enhances antibody longevity compared to alum.
  • Challenge strain heterogeneity : Use clonal T. annulata lines to reduce variability.
  • Endpoint criteria : Define protection as "reduced parasitemia" versus "absence of clinical disease" .

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